6-Phenylpyrimidin-4-amine
Overview
Description
6-Phenylpyrimidin-4-amine is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
There are several methods for the synthesis of pyrimidines. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis
Molecular modeling studies of 40 pyrimidine-4,6-diamine-based compounds by integrating docking, molecular dynamics, and three-dimensional structure–activity relationship (3D-QSAR) have been conducted . Molecular docking showed that K644, C694, F691, E692, N701, D829, and F830 are critical residues for the binding of ligands at the hydrophobic active site .Chemical Reactions Analysis
A novel series of eleven 4- (4- (1 H -imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3- [4- (1 H -imidazol-1-yl) phenyl]prop-2-en-1-ones and evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities .Physical And Chemical Properties Analysis
The physical properties of compounds are no less important than chemical composition as results obtained from authentic measurement data are able to provide detailed information about the compound . Several techniques have been used for years for this purpose but most of them are destructive in nature .Scientific Research Applications
Anti-inflammatory Activities
- Scientific Field: Pharmacology
- Summary of Application: Pyrimidines, including 6-Phenylpyrimidin-4-amine, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application: Numerous methods for the synthesis of pyrimidines are described in the literature . The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted.
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationships (SARs) of numerous pyrimidines have been discussed .
Inhibition of Aurora Kinase A
- Scientific Field: Cancer Research
- Summary of Application: Certain 4,6-diarylpyrimidin-2-amine derivatives, which include 6-Phenylpyrimidin-4-amine, show anticancer properties . Specifically, they have been found to inhibit Aurora kinase A (AURKA), a protein that plays a key role in cell division .
- Methods of Application: The compounds were synthesized and their biological activities were determined by flow cytometry for cell cycle analysis and by immunoblot analysis for the detection of AURKA activity .
- Results or Outcomes: One of the derivatives was found to inhibit AURKA activity and reduce phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . This derivative caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .
Electrochemical Synthesis of Functionalized Arylpyrimidines
- Scientific Field: Organic Chemistry
- Summary of Application: An electrochemical method has been developed for the synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides . This method allows the formation of coupling products in moderate to high yields .
- Methods of Application: The process employs a sacrificial iron anode in conjunction with a nickel (II) catalyst . The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted.
- Results or Outcomes: A range of novel 4-amino-6-arylpyrimidines has been prepared under mild conditions .
Anticancer Properties
- Scientific Field: Cancer Research
- Methods of Application: To develop potent anticancer chemotherapeutic agents, 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were designed and synthesized . Biological activities were determined by flow cytometry for cell cycle analysis and by immunoblot analysis for the detection of Aurora kinase A (AURKA) activity .
- Results or Outcomes: Derivative 12 inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . Derivative 12 caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .
Electrochemical Synthesis of Functionalized Arylpyrimidines
- Scientific Field: Organic Chemistry
- Summary of Application: An electrochemical method has been developed for the synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides . This method allows the formation of coupling products in moderate to high yields .
- Methods of Application: The process employs a sacrificial iron anode in conjunction with a nickel (II) catalyst . The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted.
- Results or Outcomes: A range of novel 4-amino-6-arylpyrimidines has been prepared under mild conditions by an electrochemical reductive cross-coupling between 4-amino-6-chloro-pyrimidines and functionalized aryl halides .
Anticancer Properties
- Scientific Field: Cancer Research
- Methods of Application: To develop potent anticancer chemotherapeutic agents, 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were designed and synthesized . Biological activities were determined by flow cytometry for cell cycle analysis and by immunoblot analysis for the detection of Aurora kinase A (AURKA) activity .
- Results or Outcomes: Derivative 12 inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . Derivative 12 caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .
Safety And Hazards
properties
IUPAC Name |
6-phenylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXYYBHDSNBGOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355799 | |
Record name | 6-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpyrimidin-4-amine | |
CAS RN |
3435-29-8 | |
Record name | 6-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-phenylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.